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Cadmium dihydrate

Cat. No.: B12511722
M. Wt: 148.44 g/mol
InChI Key: XIYPBSADJSJKMF-UHFFFAOYSA-N
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Description

Overview of Hydrated Cadmium Systems in Contemporary Chemical Research

Hydrated cadmium systems are a cornerstone of investigation in modern chemistry due to the versatile coordination chemistry of the cadmium(II) ion. In aqueous solutions, cadmium typically exists as the divalent Cd²⁺ ion, which readily forms complexes with various ligands, including water molecules. nih.gov The study of these hydrated systems is crucial for understanding the behavior of cadmium in various environments, from industrial processes to biological systems. researchgate.net Research into hydrated cadmium compounds spans diverse areas, including the development of novel materials, understanding catalytic processes, and investigating the environmental fate of cadmium. researchgate.netresearchgate.net The number of water molecules in the hydration sphere of a cadmium salt can vary, leading to different hydrates such as monohydrates, tetrahydrates, and the specific dihydrates that are the focus of this article. wikipedia.orgwikipedia.orgwikipedia.org

Scope and Defined Focus on Cadmium Compounds with Precisely Two Water Molecules of Hydration (e.g., Cadmium Acetate (B1210297) Dihydrate, Cadmium Nitrite (B80452) Dihydrate)

This article will specifically examine cadmium compounds that incorporate two water molecules. Prominent examples within this category include cadmium acetate dihydrate and cadmium nitrite dihydrate. By concentrating on these dihydrate forms, we can explore in detail their synthesis, structural characteristics, and chemical properties. While other hydrated forms of cadmium salts exist, such as cadmium chloride dihydrate and cadmium sulfate (B86663) hydrates, the focus here remains strictly on the dihydrate stoichiometry to provide a targeted and in-depth analysis. wikipedia.orgamericanelements.comontosight.ai

Cadmium Acetate Dihydrate: A Detailed Profile

Cadmium acetate dihydrate, with the chemical formula Cd(CH₃COO)₂·2H₂O, is a white crystalline solid that serves as a key example of a cadmium compound with dihydrate stoichiometry. wikipedia.orgnih.gov

Synthesis and Structure:

Cadmium acetate dihydrate can be prepared by reacting cadmium oxide with acetic acid. wikipedia.org X-ray crystallography has revealed that in its dihydrate form, the cadmium atom is seven-coordinate. The structure is a coordination polymer where acetate ligands bridge the cadmium centers. wikipedia.org This is in contrast to the anhydrous form, which has a different coordination environment. wikipedia.org

Interactive Data Table: Properties of Cadmium Acetate Dihydrate

PropertyValueReference
Molecular Formula C₄H₁₀CdO₆ haihangchem.com
Molecular Weight 266.53 g/mol nih.govsigmaaldrich.com
Appearance White crystals wikipedia.org
Density 2.01 g/cm³ wikipedia.orghaihangchem.comsigmaaldrich.com
Melting Point 130 °C (decomposes) wikipedia.org
Solubility in Water Very soluble wikipedia.orghaihangchem.com
Solubility in Ethanol Soluble wikipedia.orghaihangchem.com

Cadmium Nitrite Dihydrate: An Overview

While less commonly discussed than its acetate counterpart, cadmium nitrite dihydrate (Cd(NO₂)₂·2H₂O) also exemplifies a cadmium compound with two water molecules of hydration. The study of metal nitrites is significant due to their role in various chemical transformations.

Synthesis and Characterization:

The synthesis of cadmium nitrite compounds often involves the reaction of a soluble cadmium salt, like cadmium nitrate (B79036), with a nitrite salt. Characterization would typically involve techniques such as infrared spectroscopy to confirm the presence of the nitrite and water ligands, and X-ray diffraction to determine the crystal structure. While specific research on the dihydrate is less prevalent, studies on related cadmium nitrate hydrates provide insight into the coordination environment of cadmium with oxygen-donating ligands. researchgate.netwikipedia.org

Interactive Data Table: Expected Properties of Cadmium Nitrite Dihydrate

PropertyValue
Molecular Formula CdN₂O₄·2H₂O
Appearance Likely a crystalline solid
Solubility Expected to be soluble in water

Comparative Analysis and Research Findings

Quantum chemical calculations have been employed to understand the coordination chemistry of cadmium complexes, including hydrated species like cadmium acetate dihydrate. researchgate.net These theoretical studies, in conjunction with experimental data, help to elucidate the influence of the water molecules on the electronic structure and properties of the cadmium center. researchgate.net For instance, theoretical calculations of cadmium chemical shifts are significantly improved when a sufficient number of water molecules are included in the model, highlighting the importance of the hydration sphere. researchgate.net

The structural diversity of cadmium compounds is vast, with isomerism being a notable feature. researchgate.net Hydrate (B1144303) isomerism, where compounds have the same composition but differ in the number of water molecules within the crystal lattice, is a key aspect of this diversity. researchgate.net The specific stoichiometry of two water molecules in dihydrates leads to distinct crystal packing and hydrogen bonding networks compared to other hydrates or anhydrous forms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdH4O2 B12511722 Cadmium dihydrate

Properties

Molecular Formula

CdH4O2

Molecular Weight

148.44 g/mol

IUPAC Name

cadmium;dihydrate

InChI

InChI=1S/Cd.2H2O/h;2*1H2

InChI Key

XIYPBSADJSJKMF-UHFFFAOYSA-N

Canonical SMILES

O.O.[Cd]

Origin of Product

United States

Synthesis Methodologies for Cadmium Dihydrate Compounds

Controlled Chemical Precipitation Techniques for Dihydrate Formation

Controlled chemical precipitation is a widely used method for synthesizing cadmium dihydrate compounds from aqueous solutions. This technique relies on the reaction of a soluble cadmium salt with a precipitating agent under carefully controlled conditions to induce the formation of a solid, hydrated cadmium product.

A common example is the synthesis of cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O). This can be achieved by reacting cadmium oxide (CdO) or cadmium metal with acetic acid. nih.govsciencemadness.org The resulting solution is then concentrated and cooled to facilitate the crystallization of the dihydrate form. sciencemadness.org The key parameters influencing the formation and purity of the dihydrate include reactant concentrations, temperature, pH, and the rate of addition of the precipitating agent. By manipulating these variables, the supersaturation of the solution can be controlled, which in turn governs the nucleation and growth of the desired dihydrate crystals.

Another precipitation route involves the use of cadmium nitrate (B79036) as a precursor. Treatment of cadmium nitrate with acetic anhydride (B1165640) can also yield cadmium acetate, which can then be crystallized as the dihydrate. nih.goviarc.fr The general principle of this method is the introduction of an anion that forms a sparingly soluble salt with the cadmium(II) ion, leading to its precipitation from the solution with incorporated water molecules.

Table 1: Parameters in Controlled Chemical Precipitation of this compound

ParameterInfluence on Dihydrate Formation
Temperature Affects the solubility of the cadmium salt and the kinetics of crystal growth. Lower temperatures often favor the formation of higher hydrates.
pH Can influence the speciation of the cadmium ion and the precipitating agent in solution, thereby affecting the composition of the precipitate.
Reactant Concentration Determines the level of supersaturation, which impacts the rate of nucleation and the size of the resulting crystals.
Stirring Rate Ensures homogeneity of the reaction mixture and can influence crystal morphology.

Hydrothermal and Solvothermal Synthetic Routes for Crystalline Dihydrates

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including this compound compounds, from solutions under elevated temperatures and pressures. These methods are particularly advantageous for producing well-defined, highly crystalline phases that may not be accessible under ambient conditions.

In a typical hydrothermal synthesis, aqueous solutions of cadmium precursors are sealed in an autoclave and heated above the boiling point of water. The increased temperature and pressure enhance the solubility of the reactants and facilitate the crystallization process. While specific examples focusing solely on this compound via this method are less common in the provided search results, the synthesis of cadmium oxide nanostructures using hydrothermal/solvothermal techniques suggests the applicability of this approach to other cadmium compounds. researchgate.net For instance, by carefully selecting the precursor, solvent (water for hydrothermal, organic solvent for solvothermal), temperature, and reaction time, it is conceivable to target the crystallization of a specific dihydrate phase of a cadmium salt. The solvent itself can play a role as a reactant or a structure-directing agent in the formation of the final product.

Mechanochemical Approaches in the Preparation of Dihydrate Cadmium Species

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and structural transformations in the solid state. This solvent-free approach offers a green and efficient alternative to traditional solution-based synthesis methods.

The preparation of cadmium oxide nanostructures through a mechanochemical process followed by calcination has been reported, utilizing cadmium acetate dihydrate as a starting reagent. researchgate.net In this process, cadmium acetate dihydrate and another solid reactant, such as urea (B33335) or acetamide, are milled together. researchgate.net The mechanical force initiates a solid-state reaction, forming a precursor compound. While the final product in this cited example is cadmium oxide after a high-temperature calcination step, the initial mechanochemical reaction involves the dihydrate precursor. This demonstrates the potential of mechanochemistry to directly synthesize or modify this compound compounds by co-milling with other solid reactants under controlled conditions, potentially leading to the formation of new dihydrate species or complexes without the need for solvents.

Advanced Crystallization Strategies for Specific Dihydrate Phases

Achieving specific crystalline phases of cadmium dihydrates often requires advanced crystallization strategies that go beyond simple precipitation. These techniques aim to control the nucleation and growth processes with high precision to obtain single crystals or specific polymorphs.

One such strategy is recrystallization. For instance, cadmium acetate dihydrate can be purified and its crystalline quality improved by recrystallizing it from anhydrous acetic acid. chemicalbook.com This process involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to allow for the gradual formation of well-defined crystals. The choice of solvent is critical, as it can influence the solubility and the resulting crystal habit.

Another aspect of advanced crystallization is the structural characterization of the resulting phases. X-ray crystallography has been crucial in verifying the structure of cadmium acetate dihydrate, revealing that the cadmium center is seven-coordinate and that the compound exists as a coordination polymer. wikipedia.org This detailed structural knowledge, obtained from high-quality crystals, is essential for understanding the properties of the material and for designing targeted synthesis strategies for other dihydrate phases.

Precursor-Driven Synthesis Pathways for Dihydrate Systems

The choice of the cadmium precursor is a fundamental aspect that dictates the pathway of the synthesis and the nature of the final dihydrate product. Different precursors exhibit varying reactivities and can lead to different outcomes under the same reaction conditions.

Cadmium acetate dihydrate itself is a common and versatile precursor for the synthesis of other cadmium-containing materials, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles. nih.govchemimpex.com In these syntheses, the dihydrate is often dissolved in a high-boiling point solvent and reacts with a sulfur or selenium source at elevated temperatures. amazonaws.com

The synthesis of this compound compounds can also be achieved starting from various cadmium sources. For example, cadmium acetate dihydrate can be prepared from cadmium metal, cadmium oxide, or cadmium nitrate. nih.goviarc.fr The reaction of high-purity cadmium metal with acetic acid and hydrogen peroxide is another route to produce cadmium acetate, which is then hydrated. prepchem.com Furthermore, cadmium diethyldithiocarbamate (B1195824) has been synthesized using cadmium acetate dihydrate as the cadmium source in an aqueous precipitation reaction. rsc.org The selection of the precursor is often guided by factors such as its availability, purity, and solubility in the chosen reaction medium.

Table 2: Common Precursors for this compound Synthesis

PrecursorResulting Dihydrate (Example)Synthesis Method
Cadmium Oxide (CdO)Cadmium Acetate DihydrateReaction with acetic acid nih.govsciencemadness.org
Cadmium Metal (Cd)Cadmium Acetate DihydrateReaction with acetic acid nih.gov
Cadmium Nitrate (Cd(NO₃)₂)Cadmium Acetate DihydrateTreatment with acetic anhydride nih.goviarc.fr

Structural Elucidation and Crystallographic Analysis of Dihydrate Cadmium Compounds

Single-Crystal X-ray Diffraction Investigations of Dihydrate Cadmium Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement in crystalline solids. This technique provides precise data on bond lengths, bond angles, and unit cell parameters, leading to an unambiguous structural model. Several cadmium dihydrate compounds have been characterized using SC-XRD, revealing a diversity of structural motifs.

For instance, the structure of cadmium diacetate dihydrate was determined using diffractometer data, which was refined to a high degree of accuracy. rsc.org Another example is Bis Thiourea Cadmium Acetate (B1210297) (BTCA), a semi-organic nonlinear optical material, which was synthesized from cadmium acetate dihydrate and its structure confirmed by SC-XRD. ijcaonline.org The investigation of Barium doped copper cadmium oxalate (B1200264) dihydrate also utilized single-crystal XRD to determine its triclinic crystal system. jmaterenvironsci.com Similarly, the mononuclear complex tetraaqua(1,10-phenanthroline-κ² N,N′)cadmium(II) sulfate (B86663) dihydrate was fully characterized by this method, revealing the detailed geometry of the cationic complex and the arrangement of the counter-ion and water molecules. nih.gov

These studies provide foundational data, including the crystal system, space group, and the dimensions of the unit cell, which are critical for a complete structural description.

Interactive Table 1: Crystallographic Data for Selected Dihydrate Cadmium Compounds from Single-Crystal XRD

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å, °)
Cadmium diacetate dihydrate rsc.orgC₄H₁₀CdO₆OrthorhombicP2₁2₁2₁a = 8.690, b = 11.920, c = 8.100
Bis Thiourea Cadmium Acetate ijcaonline.orgC₆H₁₄CdN₄O₄S₂OrthorhombicP2₁a = 7.62, b = 11.83, c = 15.49
Barium doped copper cadmium oxalate dihydrate jmaterenvironsci.comNot specifiedTriclinicP1Data not provided
Tetraaqua(1,10-phenanthroline)cadmium(II) sulfate dihydrate nih.gov[Cd(C₁₂H₈N₂)(H₂O)₄]SO₄·2H₂OMonoclinicP2₁/na = 7.391, b = 23.363, c = 11.146, β = 95.78

Powder X-ray Diffraction Analysis for Phase Identification and Lattice Parameter Determination

While SC-XRD requires well-ordered single crystals, powder X-ray diffraction (PXRD) is a versatile technique used for phase identification of polycrystalline materials and can also be employed for structure solution and refinement, especially when suitable single crystals cannot be grown.

A notable example is the crystal structure determination of bis-[(1-ammonio-1-phosphono-eth-yl)phosphonato]tetra-aqua-cadmium dihydrate, [Cd(L)₂(H₂O)₄]·2H₂O, which was solved entirely from high-resolution PXRD data. nih.goviucr.org This study demonstrated the power of PXRD in elucidating complex structures. In other cases, PXRD is used to confirm the bulk purity of a sample whose structure was determined by SC-XRD or to compare derivatives. For the Barium doped copper cadmium oxalate dihydrate crystals, PXRD was used to compute the d-spacing and Miller indices (hkl), which were found to be in good agreement with single-crystal data. jmaterenvironsci.com The structure of poly[[bis(mu-2-carboxylatoethylphosphonato)cadmium] dihydrate], Cd₃(O₃PC₂H₄CO₂)₂·2H₂O, was also determined from in-house powder data, a study which highlighted the synergy between PXRD and solid-state NMR for accurate structural characterization. nih.gov

Interactive Table 2: Application of Powder XRD in Dihydrate Cadmium Compound Studies

CompoundFormulaApplication of PXRDKey Finding
Bis-[(1-ammonio-1-phosphono-eth-yl)phosphonato]tetra-aqua-cadmium dihydrate nih.gov[Cd(L)₂(H₂O)₄]·2H₂OAb initio structure determinationSuccessfully solved the full crystal structure, revealing octahedral Cd coordination and a 3D H-bond network.
Barium doped copper cadmium oxalate dihydrate jmaterenvironsci.comNot specifiedPhase identification and lattice parameter confirmationConfirmed the crystalline nature and provided lattice parameters consistent with SC-XRD.
Cd₃(O₃PC₂H₄CO₂)₂·2H₂O nih.govCd₃(O₃PC₂H₄CO₂)₂·2H₂OStructure solution and refinementThe structure was solved and refined, with ambiguities clarified by complementary NMR data.

Detailed Analysis of Coordination Geometry and Local Environments of Cadmium Centers

The cadmium(II) ion, with its d¹⁰ electron configuration, exhibits flexible coordination behavior, adopting various coordination numbers and geometries. In dihydrate compounds, the Cd²⁺ center is typically coordinated by ligands and water molecules.

Interactive Table 3: Coordination Environments of Cadmium in Dihydrate Compounds

CompoundFormulaCd(II) Coordination No.GeometryCoordinating Atoms
Cadmium diacetate dihydrate rsc.orgC₄H₁₀CdO₆7Distorted square base-trigonal cap7 Oxygen atoms (from acetate and water)
Bis-[(1-ammonio-1-phosphono-eth-yl)phosphonato]tetra-aqua-cadmium dihydrate nih.gov[Cd(L)₂(H₂O)₄]·2H₂O6Distorted Octahedral4 Oxygen atoms (from water), 2 Oxygen atoms (from phosphonate)
Diaquabis(ethylenediamine)cadmium(II) complex nih.gov[Cd(C₂H₈N₂)₂(H₂O)₂]²⁺6Distorted Octahedral4 Nitrogen atoms (from ethylenediamine), 2 Oxygen atoms (from water)
Cadmium Thiosulfate (B1220275) Dihydrate iucr.orgCdS₂O₃·2H₂O6OctahedralCoordinated by thiosulfate ions and water molecules.
Tetraaqua(1,10-phenanthroline)cadmium(II) complex nih.gov[Cd(C₁₂H₈N₂)(H₂O)₄]²⁺6Distorted Octahedral2 Nitrogen atoms (from phenanthroline), 4 Oxygen atoms (from water)

Characterization of Intermolecular Interactions and Extended Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in the crystal packing of hydrated compounds, often dictating the final supramolecular architecture. In this compound structures, both the coordinated water molecules and the lattice water molecules (waters of crystallization) act as hydrogen bond donors, while oxygen atoms from anions, ligands, or other water molecules serve as acceptors.

These interactions can link individual complex units into extended networks of one, two, or three dimensions.

3D Networks: In bis-[(1-ammonio-1-phosphono-eth-yl)phospho-nato]tetra-aqua-cadmium dihydrate, N-H···O and O-H···O hydrogen bonds connect the complex molecules into a robust three-dimensional network. nih.gov The lattice water molecules are not passive occupants but are themselves involved in this extensive hydrogen bonding. nih.gov

2D Layers: The structure of cadmium thiosulfate dihydrate consists of two-dimensional polymeric networks that are interconnected into a 3D array solely by hydrogen bonds from the coordinated water molecules. iucr.org Similarly, in tetraaqua(1,10-phenanthroline)cadmium(II) sulfate dihydrate, intermolecular O—H⋯O hydrogen bonds result in the formation of a two-dimensional layer structure. nih.gov

Reinforcing Spirals: In cadmium diacetate dihydrate, an extensive hydrogen-bonding network reinforces the primary coordination polymer, which is a cadmium–oxygen spiral, and also links adjacent spirals together. rsc.org

These hydrogen bonding networks are critical for the stability of the crystal lattice.

Studies on Polymorphism and Isostructural Relationships within Dihydrate Stoichiometry

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, and isostructurality, the existence of different compounds with the same crystal structure, are fundamental concepts in crystallography. researchgate.netacs.org

While extensive studies on polymorphism for a single this compound compound are not widely reported, the phenomenon is well-known in cadmium chemistry, such as with anhydrous cadmium iodate, which exhibits at least four polymorphs. researchgate.net The existence of polymorphs is determined by subtle differences in crystallization conditions (temperature, solvent, pressure), which can lead to different packing arrangements and coordination geometries.

Spectroscopic Characterization of Cadmium Dihydrate Systems

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Ligand-Cadmium Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of cadmium dihydrate systems. These methods probe the vibrational modes of molecules, providing information about the functional groups present and the nature of the interactions between the cadmium ion and its ligands, including the water molecules of hydration.

In the study of cadmium acetate (B1210297) dihydrate, Raman spectroscopy has been employed to identify the various vibrational modes within the crystal lattice. ias.ac.in The Raman spectrum of a single crystal of cadmium acetate dihydrate reveals distinct lines corresponding to internal oscillations of the acetate ion, lattice modes, and vibrations associated with hydrogen bonding. ias.ac.in A notable feature is a line observed at 308 cm⁻¹, which is attributed to the Cd-O fundamental vibration. ias.ac.in The presence of a broad continuum between 3250 cm⁻¹ and 3560 cm⁻¹ is indicative of the internal vibrations of the water molecules, with the lowering of the stretching frequency suggesting the presence of hydrogen bonding. ias.ac.in

The vibrational modes can be categorized as follows:

Internal Frequencies of the Acetate Ion: Ten distinct lines in the Raman spectrum have been assigned to the internal oscillations of the acetate ion. ias.ac.in

Lattice Modes: Nine lines are attributed to lattice vibrations, which arise from the collective motions of the atoms in the crystal. ias.ac.in

Hydrogen Bond Vibrations: Two low-frequency lines are associated with hydrogen bond vibrations. ias.ac.in

Cd-O Vibration: A line at 308 cm⁻¹ corresponds to the stretching of the cadmium-oxygen bond. ias.ac.in

Water Molecule Vibrations: A broad band from 3250-3560 cm⁻¹ is assigned to the stretching vibrations of the water molecules. ias.ac.in

The following table summarizes the observed Raman shifts for a single crystal of cadmium acetate dihydrate:

Raman Shift (cm⁻¹)Assignment
30, 52, 210Rotatory types of lattice oscillations
95, 122Low-frequency hydrogen bond vibrations
308Cd-O fundamental vibration
3250-3560Internal vibrations of the water molecules

Data sourced from Krishnan (1963) ias.ac.in

Infrared spectroscopy complements Raman data by providing information on the vibrational modes that result in a change in the dipole moment of the molecule. For cadmium acetate dihydrate, the IR spectrum shows characteristic absorption bands that confirm the presence of acetate and water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis and Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for elucidating the structure of this compound systems in both the solid state and in solution. Cadmium possesses two NMR-active isotopes with a spin of 1/2, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being the more commonly utilized nucleus due to its slightly higher sensitivity. huji.ac.ilnorthwestern.edu

¹H NMR: Proton NMR (¹H NMR) of cadmium acetate dihydrate provides information about the hydrogen atoms within the compound, primarily those in the acetate methyl groups and the water molecules. The chemical shifts of these protons can be influenced by their local electronic environment.

¹¹³Cd NMR: ¹¹³Cd NMR is particularly powerful for probing the immediate coordination environment of the cadmium ion. The ¹¹³Cd chemical shift is highly sensitive to the nature of the coordinating ligands (e.g., oxygen, nitrogen, sulfur), the coordination number, and the geometry of the complex. acs.org This sensitivity allows for detailed structural analysis. For solid cadmium(II) complexes, ¹¹³Cd NMR studies have been conducted to understand the chemical shielding tensors, which provide information about the electronic structure around the cadmium nucleus. acs.org

The chemical shift range for ¹¹³Cd is extensive, typically spanning from -125 to +700 ppm, which allows for the resolution of signals from cadmium in very different chemical environments. northwestern.edu

NucleusIsotopeNatural Abundance (%)Nuclear Spin (I)
Cadmium¹¹¹Cd12.801/2
Cadmium¹¹³Cd12.221/2

Data sourced from IMSERC northwestern.edu

Application of Advanced Spectroscopic Techniques for Electronic and Vibrational Probing

Beyond conventional IR, Raman, and NMR, a suite of advanced spectroscopic techniques can be employed to gain deeper insights into the electronic and vibrational properties of this compound systems.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of the absorbing atom. By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, one can determine the oxidation state of the cadmium ion, the coordination number, the identity of the coordinating atoms, and the interatomic distances. e3s-conferences.orgelsevierpure.comnih.govnihon-u.ac.jpresearchgate.net For hydrated cadmium compounds, XAS can precisely measure the Cd-O bond lengths and coordination numbers, offering a direct probe of the hydration sphere around the cadmium ion. e3s-conferences.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: While cadmium(II) is a d¹⁰ ion and therefore EPR-silent, EPR spectroscopy can be a valuable tool for studying this compound systems when they are doped with a paramagnetic ion, such as manganese(II). By substituting a small amount of Cd²⁺ with Mn²⁺, the resulting EPR spectrum provides information about the local environment of the metal site, including the symmetry and the nature of the ligand interactions. rsc.orgresearchgate.netaps.org This technique has been used to investigate manganese(II)-containing cadmium sulfide (B99878) materials, revealing details about the crystal field and hyperfine splitting constants. rsc.org

Thermal Behavior and Dehydration Kinetics of Cadmium Dihydrate Compounds

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Dihydrate Cadmium Systems

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to investigate the thermal decomposition of cadmium dihydrate compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes.

For cadmium acetate (B1210297) dihydrate, the thermal decomposition begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous salt. The dehydration process is typically observed as a distinct mass loss in the TGA curve, accompanied by endothermic peaks in the DTA curve, indicating the energy required to remove the water molecules. slideshare.net Broad endothermic peaks are often characteristic of dehydration reactions. slideshare.net

Studies on cadmium acetate dihydrate show that dehydration is complete around 180°C. akjournals.com The subsequent decomposition of the anhydrous cadmium acetate is marked by further mass loss and thermal events on the DTA curve, the nature of which is highly dependent on the surrounding atmosphere. akjournals.com For instance, in an air atmosphere, the decomposition of anhydrous cadmium acetate is complete by approximately 380°C, yielding cadmium oxide (CdO) as the final solid product, with a total mass loss of about 51%. akjournals.com An exothermic event around 120°C may also be observed, which is attributed to the recrystallization of the amorphous anhydrous cadmium acetate formed after dehydration. akjournals.com

Table 1: Key Thermal Events in the Decomposition of Cadmium Acetate Dihydrate in Air

Temperature Range (°C)Thermal EventTGA ObservationDTA Observation
~100 - 180DehydrationStepwise mass lossEndothermic peaks
~120RecrystallizationNo significant mass changeExothermic peak
~250MeltingNo significant mass changeEndothermic peak
~250 - 380DecompositionSignificant mass lossComplex peaks

This table is generated based on data reported in studies of cadmium acetate dihydrate decomposition. akjournals.com

Mechanistic Studies of Stepwise Water Molecule Loss and Phase Transitions

The dehydration of this compound compounds often proceeds in a stepwise manner rather than a single event. In the case of cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O), the two water molecules are lost in sequential steps. akjournals.comresearchgate.net This indicates that the water molecules have different bonding environments within the crystal structure.

The process can be represented as:

First Dehydration Step: Cd(CH₃COO)₂·2H₂O → Cd(CH₃COO)₂·H₂O + H₂O

Second Dehydration Step: Cd(CH₃COO)₂·H₂O → Cd(CH₃COO)₂ + H₂O

This stepwise loss is a key mechanistic detail revealed by high-resolution TGA. Following the complete removal of water, the resulting anhydrous salt may undergo phase transitions. For cadmium acetate, an exothermic peak observed around 120°C in DTA curves, with no corresponding mass loss in TGA, suggests a structural rearrangement. akjournals.com This is interpreted as the recrystallization of the anhydrous cadmium acetate, which initially forms in an amorphous state upon dehydration. akjournals.com The anhydrous salt then melts at approximately 250-256°C before undergoing complete decomposition. akjournals.com

Identification and Characterization of Anhydrous or Lower Hydrate (B1144303) Intermediate Phases

The stepwise dehydration mechanism leads to the formation of distinct intermediate phases. For cadmium acetate dihydrate, a stable monohydrate, Cd(CH₃COO)₂·H₂O, is formed as an intermediate product. akjournals.comresearchgate.net The existence of this lower hydrate is a critical aspect of the decomposition pathway.

Further heating leads to the formation of the anhydrous cadmium acetate, Cd(CH₃COO)₂. akjournals.com The identification and characterization of these intermediate phases are typically accomplished using techniques like X-ray diffraction (XRD) analysis on samples heated to specific temperatures corresponding to the plateaus in the TGA curve. akjournals.com For example, XRD analysis of samples of cadmium acetate dihydrate heated to and cooled from 180°C and 200°C confirmed the presence of the anhydrous phase. akjournals.com Careful control of the calcination process can be used to isolate either the monohydrate or the anhydrous acetate. nih.gov

Influence of Gaseous Atmosphere and Heating Rate on Thermal Decomposition Pathways

The surrounding gaseous atmosphere and the rate of heating have a profound influence on the thermal decomposition pathways of cadmium compounds after dehydration. akjournals.comresearchgate.net

Atmosphere: The decomposition of anhydrous cadmium acetate proceeds differently in inert versus oxidizing atmospheres.

In Helium or Nitrogen (Inert): The decomposition is more complex, occurring through parallel and consecutive reactions. akjournals.comresearchgate.net Intermediates such as metallic cadmium (Cd) and cadmium carbonate (CdCO₃) are formed. researchgate.net The metallic cadmium can then oxidize to CdO, and the cadmium carbonate decomposes to CdO. researchgate.net The final decomposition temperature is significantly higher, extending to around 520°C. akjournals.com

Heating Rate: The heating rate can also affect the decomposition mechanism. At high heating rates in a helium atmosphere, some of the metallic cadmium formed as an intermediate can vaporize due to its relatively high vapor pressure near its melting point (321°C). akjournals.com This leads to a greater total mass loss than theoretically calculated for the formation of CdO. akjournals.com The rate of heating also influences the resolution of sequential events, with slower rates providing better separation of individual decomposition steps.

Table 2: Influence of Atmosphere on the Decomposition of Anhydrous Cadmium Acetate

AtmosphereIntermediate Solid ProductsFinal Solid ProductFinal Temperature
AirNone identifiedCdO~380°C
HeliumCd, CdCO₃CdO~520°C

This table summarizes findings on the atmospheric influence on cadmium acetate decomposition. akjournals.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Cadmium Dihydrate Systems

Theoretical and computational chemistry provides powerful tools to investigate the properties of cadmium dihydrate ([Cd(H₂O)₂]²⁺) at an atomic level. These methods offer insights that can be difficult to obtain through experimental means alone, detailing the structure, energetics, and dynamics of this fundamental hydrated species.

Environmental Speciation and Geochemical Behavior of Hydrated Cadmium Species

Adsorption and Desorption Processes of Hydrated Cadmium Ions in Diverse Environmental Matrices

The mobility of hydrated cadmium ions in the environment is significantly controlled by adsorption and desorption processes on the surfaces of soil and sediment particles. These matrices include clay minerals, metal oxides, and natural organic matter.

Adsorption Mechanisms and Influencing Factors: Hydrated cadmium ions (Cd²⁺) are retained on environmental surfaces through mechanisms such as cation exchange, surface complexation, and precipitation. The extent of adsorption is heavily influenced by several factors:

pH: Adsorption of Cd²⁺ generally increases with increasing pH. mdpi.comresearchgate.net At lower pH values, competition from protons (H⁺) for binding sites is high, and the mineral surfaces are more positively charged, thus repelling the positively charged cadmium ions. As pH rises, the surface becomes more negatively charged, enhancing the electrostatic attraction and adsorption of Cd²⁺. mdpi.com The optimal pH range for cadmium adsorption on clay minerals is typically between 6 and 8. mdpi.com

Ionic Strength: The concentration of background electrolytes affects cadmium adsorption. An increase in ionic strength generally leads to a decrease in cadmium adsorption due to increased competition from other cations (e.g., Ca²⁺, Na⁺) for available binding sites. researchgate.netcambridge.org

Type of Adsorbent: The composition of the soil or sediment matrix is crucial. Clay minerals like montmorillonite, bentonite, and kaolinite (B1170537) show a high potential for cadmium removal due to their layered structure and high surface area. mdpi.comtandfonline.com Hydrous oxides of iron and manganese also strongly adsorb cadmium. nih.gov Natural organic matter, particularly humic acid, can directly adsorb Cd²⁺ through its functional groups. researchgate.net

Presence of Organic Matter: Dissolved organic matter (DOM), such as that derived from animal manure, can sometimes reduce the adsorption of cadmium on clay minerals. nih.gov This occurs because DOM can form soluble complexes with Cd²⁺ in the aqueous phase or compete for adsorption sites on the mineral surfaces. nih.gov Conversely, organic matter adsorbed onto mineral surfaces can sometimes enhance Cd²⁺ retention. researchgate.net

Desorption: Desorption is the process by which adsorbed cadmium is released back into the soil solution or water column. This process is critical as it can remobilize cadmium, increasing its bioavailability and potential toxicity. Desorption is favored by a decrease in pH and an increase in ionic strength. mdpi.com The high reversibility of cadmium sorption suggests that cadmium-contaminated soils may be more responsive to certain clean-up techniques. tandfonline.com

Table 1: Adsorption Capacities of Various Materials for Cadmium (Cd²⁺)

Precipitation and Dissolution Equilibria of Cadmium Dihydrate Compounds in Aquatic Systems

In aquatic systems, the concentration of dissolved cadmium can be controlled by the precipitation and dissolution of solid phases, particularly cadmium hydroxide (B78521), Cd(OH)₂. While the term "this compound" is not standard, it implies the hydrated state of cadmium which, upon an increase in pH, leads to the formation of cadmium hydroxide precipitates. wikipedia.orgwur.nl

Precipitation of Cadmium Hydroxide: Cadmium hydroxide is a white crystalline compound that precipitates from aqueous solutions containing Cd²⁺ ions when the pH is increased through the addition of a base like sodium hydroxide. wikipedia.org The reaction is: Cd²⁺(aq) + 2OH⁻(aq) ⇌ Cd(OH)₂(s)

The solubility of Cd(OH)₂ is low and is governed by its solubility product constant (Ksp). wikipedia.orgchemicalbook.com Precipitation becomes a significant process for controlling dissolved cadmium concentrations at pH levels above 8. mdpi.com

Dissolution of Cadmium Hydroxide: Conversely, cadmium hydroxide will dissolve in acidic conditions, releasing Cd²⁺ ions back into the solution. wikipedia.org The equilibrium will shift to the left in the equation above as H⁺ ions neutralize the OH⁻ ions. Cadmium hydroxide is more basic than zinc hydroxide and can form the anionic complex [Cd(OH)₄]²⁻ in highly concentrated basic solutions. wikipedia.org

Solubility Product Constant (Ksp): The Ksp for Cd(OH)₂ represents the equilibrium between the solid and its dissolved ions. There is a range of reported values for the Ksp of Cd(OH)₂, which can be attributed to factors like ionic strength, temperature, and the crystallinity of the solid phase. nist.gov For instance, the Ksp value changes with the total ionic strength of the solution. nist.gov

Table 2: Reported Solubility Product Constants (Ksp) for Cadmium Hydroxide (Cd(OH)₂) at ~25 °C

Complexation Dynamics with Natural Organic and Inorganic Ligands in Environmental Contexts

In natural waters and soil solutions, hydrated cadmium ions readily form complexes with a variety of dissolved organic and inorganic ligands. This complexation significantly affects cadmium's speciation, solubility, mobility, and bioavailability. nih.govnih.gov

Complexation with Natural Organic Matter (NOM): Natural organic matter, such as humic and fulvic acids, contains numerous functional groups that can bind cadmium. researchgate.net

Binding Sites: Carboxylic (-COOH) and phenolic hydroxyl (-OH) groups are primary binding sites for cadmium on humic substances. acs.org Studies using extended X-ray absorption fine structure (EXAFS) spectroscopy have provided direct evidence that reduced organic sulfur (thiol) groups are also significantly involved in complexing cadmium in NOM. slu.seacs.org In these complexes, cadmium is often coordinated by a combination of sulfur and oxygen/nitrogen atoms. slu.seacs.org

Influence on Speciation: The formation of Cd-NOM complexes can either increase or decrease cadmium mobility. Strong binding to particulate organic matter can immobilize cadmium. cdc.gov However, complexation with dissolved organic matter (DOM) can form soluble complexes that enhance cadmium's mobility and transport in soil and water. nih.gov The stability of these complexes depends on factors like pH and the nature of the humic substances. researchgate.net In some cases, humic acid has been shown to inhibit processes like microbially induced carbonate precipitation (MICP) that can otherwise immobilize cadmium. nih.gov

Complexation with Inorganic Ligands: Cadmium also forms complexes with common inorganic anions present in natural waters.

Sulfate (B86663) (SO₄²⁻) and Carbonate (CO₃²⁻): Cadmium can form soluble complexes with sulfate (e.g., CdSO₄(aq)) and carbonate ions, which also influence its speciation and mobility. nih.govwur.nl In calcareous soils, the concentration of dissolved cadmium may be controlled by equilibrium with cadmium carbonate (CdCO₃). wur.nl

Investigation of Mobility and Transformation Pathways in Soil and Water Environments

The mobility and transformation of cadmium in the environment are governed by a complex interplay of the processes described above: adsorption/desorption, precipitation/dissolution, and complexation. ijsrm.net Cadmium is considered one of the most mobile heavy metals in the environment. nih.gov

Mobility in Soils: Cadmium's mobility in soil is highly dependent on soil properties. cdc.gov

pH: Acidic conditions (low pH) increase cadmium mobility. nih.govcdc.gov In acidic soils, cadmium tends to exist as the more mobile free Cd²⁺ ion, and there is less adsorption to soil particles. cdc.gov

Organic Matter: Soil organic matter can immobilize cadmium by binding it strongly. cdc.gov However, dissolved organic matter can form mobile complexes, facilitating its transport. nih.gov

Redox Conditions: The redox state of the soil influences cadmium's behavior. Under oxidizing conditions, cadmium is generally more mobile. nih.gov Under reduced (anoxic) conditions, such as in flooded soils or sediments, cadmium can precipitate as highly insoluble cadmium sulfide (B99878) (CdS), which significantly reduces its mobility and bioavailability. wur.nl

Soil Texture: Soils with higher clay content tend to retain more cadmium due to a greater number of binding sites. nih.govresearchgate.net

Transformation Pathways: Cadmium undergoes various transformations in the environment. The primary transformation is the shuttling between different chemical species (speciation). This includes:

Interchange between the dissolved hydrated ion (Cd²⁺) and forms adsorbed to soil and sediment particles. ijsrm.net

Formation and dissociation of soluble complexes with inorganic ligands (Cl⁻, SO₄²⁻, CO₃²⁻) and dissolved organic matter. nih.gov

Precipitation into solid phases like cadmium hydroxide (Cd(OH)₂) under alkaline conditions or cadmium carbonate (CdCO₃) in calcareous soils. wur.nl

Precipitation as cadmium sulfide (CdS) in anaerobic environments. wur.nl

These transformation pathways determine whether cadmium is sequestered in soils and sediments or transported into groundwater and surface waters, where it can enter the food chain. researchgate.nettandfonline.com

Advanced Speciation Modeling and Predictive Capabilities for Environmental Fate

Due to the complexity of cadmium's environmental chemistry, chemical equilibrium models and transport models are essential tools for predicting its speciation, mobility, and ultimate fate. nih.govresearchgate.net

Chemical Equilibrium Models: Software such as Visual MINTEQ is used to calculate the chemical speciation of cadmium in aqueous systems under various scenarios. sciengine.com These models use thermodynamic data (stability constants for complexes, solubility products for solids) to predict the distribution of cadmium among different dissolved species (e.g., free Cd²⁺, CdCl⁺, Cd-DOM) and its partitioning between dissolved and solid phases. sciengine.comacs.org

Applications: These models can assess the dominant cadmium species under specific environmental conditions (e.g., varying pH, dissolved organic carbon content). sciengine.com For example, modeling has shown that the free Cd²⁺ ion is the dominant species at low pH, but its proportion decreases as pH rises and complexation or precipitation occurs. sciengine.com

Limitations: The accuracy of these models depends heavily on the quality of the input thermodynamic data, particularly the stability constants for cadmium complexes with natural organic matter, which can be highly variable and difficult to determine. acs.org

Reactive Transport Models: Models like HYDRUS are used to simulate the movement (transport) of water and solutes, including contaminants like cadmium, through porous media such as soil. nih.gov

Capabilities: These models can incorporate chemical reactions, such as competitive adsorption isotherms and speciation, to provide more accurate predictions of contaminant transport. nih.gov They can simulate how factors like competition from other heavy metals (e.g., lead) affect cadmium's movement through the soil profile. nih.gov

Predictive Power: By integrating physical transport processes with chemical interactions, these models serve as reliable tools for predicting the long-term evolution of cadmium contamination at polluted sites and for assessing the potential risk to groundwater resources. nih.gov

The continuous development and refinement of these modeling tools, validated by experimental data, are crucial for effective risk assessment and the design of remediation strategies for cadmium-contaminated environments. nih.govmdpi.com

Applications of Cadmium Dihydrate Compounds As Precursors in Advanced Materials Synthesis

Utilization in the Fabrication of Cadmium-Based Thin Films and Nanomaterials

Hydrated cadmium salts are extensively used in the fabrication of cadmium-based thin films and nanomaterials, which have applications in electronics and optoelectronics. Techniques like chemical bath deposition (CBD) and sol-gel processing often employ these precursors due to their solubility and controlled decomposition. americanelements.com

For instance, cadmium acetate (B1210297) dihydrate [Cd(CH₃COO)₂·2H₂O] is a common precursor for depositing cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) thin films. mdpi.comfrontiersin.org In a typical chemical bath deposition process, the hydrated cadmium salt is dissolved in an aqueous solution, where it provides a controlled release of Cd²⁺ ions. frontiersin.orgjos.ac.cn These ions then react with a source of sulfide or selenide ions to form a thin film on a substrate. frontiersin.orgijiet.com The deposition temperature and pH of the bath are critical parameters that influence the film's quality and thickness. aaru.edu.jo

Similarly, cadmium sulfate (B86663) hydrate (B1144303) (CdSO₄·xH₂O) is another precursor used for creating CdS and CdSe thin films. ijiet.comuobaghdad.edu.iq The choice of the hydrated precursor can affect the structural and optical properties of the resulting thin films. acs.org For example, studies have shown that the use of different cadmium salts can lead to variations in the crystal structure and band gap of the deposited films. acs.org

The table below summarizes the use of different hydrated cadmium precursors in thin film fabrication.

PrecursorMaterial FabricatedDeposition TechniqueKey Findings
Cadmium Acetate DihydrateCdSe Thin FilmsChemical Bath DepositionProduces crystalline cubic structures with grain sizes increasing with annealing. frontiersin.org
Cadmium Sulfate HydrateCdSe Thin FilmsSolution Growth TechniqueResults in polycrystalline films with a cubic crystal structure. ijiet.com
Cadmium Chloride DihydrateCdTe Thin FilmsElectrodepositionLeads to polycrystalline films with increased grain size after heat treatment. mdpi.com
Cadmium Nitrate (B79036) TetrahydrateCdO NanoparticlesSol-Gel MethodForms nano-crystalline CdO with a cubic crystal system. aip.org

Role as Precursors for the Controlled Synthesis of Quantum Dots and Nanocrystals

Hydrated cadmium salts are instrumental in the synthesis of quantum dots (QDs) and nanocrystals, which are semiconductor nanoparticles with unique optical and electronic properties dependent on their size.

Cadmium acetate dihydrate is frequently used as a cadmium source for the synthesis of high-quality CdSe and CdTe quantum dots. researchgate.netchemmethod.com In a common "hot-injection" method, a solution containing the cadmium precursor is heated, and a selenium or tellurium precursor is rapidly injected, leading to the nucleation and growth of nanocrystals. researchgate.net The use of cadmium acetate dihydrate is advantageous as it is less toxic than some other cadmium sources and allows for synthesis at lower temperatures. researchgate.net The reaction conditions, such as temperature and the type of stabilizing ligands used, can be tuned to control the size and, consequently, the color of the emitted light from the quantum dots. researchgate.net

Cadmium nitrate tetrahydrate [Cd(NO₃)₂·4H₂O] also serves as a precursor for synthesizing CdO and CdS nanocrystals. ignited.inallmultidisciplinaryjournal.com For example, CdO nanoparticles have been synthesized via a sol-gel process using cadmium nitrate tetrahydrate and an aqueous ammonium (B1175870) hydroxide (B78521) solution. aip.orgignited.in The resulting gel is then calcined to produce the oxide nanoparticles. ignited.in

The following table details the role of hydrated cadmium precursors in the synthesis of quantum dots and nanocrystals.

PrecursorNanomaterial SynthesizedSynthesis MethodResulting Properties
Cadmium Acetate DihydrateCdSe Quantum DotsLow-temperature injectionProduces brightly luminescent QDs with sizes that vary with reaction time. researchgate.net
Cadmium Acetate DihydrateCdTe Quantum DotsHydrothermal MethodSynthesizes spherical nanoparticles with an average diameter of around 34-49 nm. chemmethod.com
Cadmium Nitrate TetrahydrateCdO NanoparticlesSol-Gel ProcessYields spherical nanoparticles with sizes ranging from 50-100 nm. aip.org

Involvement in the Formation of Metal Oxide Nanostructures and Heterostructures

Hydrated cadmium compounds are key to forming various metal oxide nanostructures and heterostructures. These materials are investigated for applications in catalysis, sensing, and energy storage.

Cadmium nitrate tetrahydrate is a common precursor for the synthesis of cadmium oxide (CdO) nanostructures. aip.orgignited.in For instance, CdO nanoparticles can be prepared by a sol-gel method where cadmium nitrate tetrahydrate is the starting material. aip.org The process involves the formation of a gel which is then thermally decomposed to yield CdO nanoparticles. ignited.in The morphology of the resulting nanostructures can be controlled by adjusting the synthesis parameters.

Furthermore, hydrated cadmium salts can be used to create heterostructures, which are materials composed of at least two different semiconductor components. For example, CdO/CdCO₃ nanocomposites have been synthesized using cadmium nitrate tetrahydrate as the precursor in the presence of plant extracts. nih.gov These composite materials can exhibit properties that are different from their individual components.

Research has also explored the use of cadmium oleate (B1233923) precursors, formed in situ from cadmium chloride, to synthesize ultralong cadmium phosphate (B84403) hydroxide nanowires, which can then be converted to CdS nanowires. mdpi.com This demonstrates the versatility of using hydrated cadmium salts in multi-step synthesis routes to create complex nanostructures.

Influence of Dihydrate Precursor Purity and Structural Characteristics on Resulting Material Morphologies and Properties

The purity and structural characteristics of the hydrated cadmium precursor significantly impact the morphology and properties of the final nanomaterials. The presence of impurities in the precursor can introduce defects into the crystal lattice of the synthesized material, which can alter its electronic and optical properties. researchgate.net

The nature of the anion (e.g., acetate, chloride, nitrate) in the cadmium salt also plays a role. Different anions can affect the reaction kinetics and the interaction with capping agents, leading to variations in the size, shape, and crystal phase of the resulting nanoparticles. nih.gov For example, a comparative study on the synthesis of CdS nanoparticles using different cadmium dithiocarbamate (B8719985) and xanthate precursors showed that the morphology and size of the nanoparticles were influenced by the specific precursor used. nih.gov

The degree of hydration of the precursor can also be a factor. The water molecules in the hydrated salt can participate in the reaction, influencing the hydrolysis and condensation steps in sol-gel and hydrothermal syntheses. This can affect the nucleation and growth of the nanoparticles, ultimately determining their final characteristics.

For instance, studies on the electrodeposition of CdTe have shown that the concentration and purity of the cadmium precursor in the electrolyte bath are crucial factors that affect the properties of the deposited thin films. researchgate.net It has been observed that a transition from p-type to n-type electrical conduction can occur by varying the concentration of the cadmium precursor. researchgate.net

Future Research Directions and Emerging Paradigms in Cadmium Dihydrate Chemistry

Exploration of Novel Cadmium Dihydrate Compositions and Hybrid Materials

Future research will likely focus on the synthesis of novel this compound compositions. This includes the exploration of mixed-metal frameworks where cadmium is doped into other metal hydrate (B1144303) structures, or vice-versa. acs.org Such binary or even more complex systems could offer tunable electronic and optical properties. For instance, novel binary Ni-based mixed metal-organic framework nanosheets, including those doped with cadmium, have been synthesized, suggesting a promising avenue for creating new materials with unique characteristics. acs.org

Another significant area of exploration is the development of organic-inorganic hybrid materials based on cadmium. researchgate.net These materials combine the properties of both organic and inorganic components, potentially leading to new functionalities. Research into hybrid composites, such as those combining perhalocadmate anions with cations, has shown the potential to create novel structures with interesting properties. researchgate.net The creation of hybrid materials bridges various scientific disciplines and can combine the most favorable attributes of different material classes into a single system. idu.ac.id

Development and Application of Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of hydrate formation, dehydration, and phase transitions is crucial for controlling the properties of cadmium dihydrates. Advanced in-situ characterization techniques are indispensable for probing these processes under relevant conditions. osti.gov

Future research will benefit from the increased application of techniques like in-situ X-ray diffraction (XRD) and spectroscopy. osti.govresearchgate.net These methods allow for the real-time monitoring of structural changes during chemical reactions. nih.gov For example, in-situ synchrotron radiation powder X-ray diffraction (SR-PXD) is a powerful tool for tracking solid-gas reactions and has been used to study hydrogenation in a cell that allows for control over a wide range of pressures and temperatures. researchgate.net

In-situ soft X-ray spectroscopies are particularly valuable as they can probe the formation of intermediate species and by-products, as well as changes in morphology, which all significantly affect the material's properties. osti.govescholarship.org The development of specialized in-situ cells enables the investigation of critical solid/gas or solid/liquid interfaces under more practical conditions, providing a window into the thermodynamics and kinetics of these reactions. osti.govescholarship.org

Table 1: Advanced In Situ Characterization Techniques for Metal Hydrates

Technique Information Gained Relevance to Cadmium Dihydrates
In-Situ X-Ray Diffraction (XRD) Real-time tracking of crystal structure changes, phase transitions, and reaction kinetics. researchgate.netnih.gov Elucidating the mechanisms of hydration and dehydration.
In-Situ Raman Spectroscopy Monitoring of vibrational modes to understand chemical bonding and phase transformations. nih.gov Studying the role of water molecules and their interaction with the cadmium salt.
In-Situ Soft X-ray Spectroscopy Probing electronic structure, formation of intermediates, and surface chemistry. osti.govescholarship.org Understanding the electronic changes during hydration/dehydration and the influence of additives.
In-Situ Neutron Scattering Determining the location and dynamics of hydrogen atoms (in water molecules). nih.gov Providing detailed information on the water molecule arrangement and movement within the crystal lattice.

High-Throughput Synthesis and Automated Characterization Approaches for Dihydrate Discovery

The discovery of new materials can be accelerated by high-throughput (HT) methodologies. In the context of cadmium dihydrates, this involves the rapid synthesis and screening of a large number of potential compositions and crystalline forms. azom.com The development of automated systems for both synthesis and characterization is a key future direction. azom.comrsc.org

High-throughput screening has become essential as the rate-determining step in product development has shifted from synthesis to analysis. azom.com For instance, high-throughput methods have been developed for screening kinetic hydrate inhibitors, which can be adapted for the study of this compound stability and formation. researchgate.netacs.org These methods allow for the parallel screening of materials and precise determination of parameters like hydrate induction time. researchgate.net

Raman spectroscopy is a technique well-suited for high-throughput screening of different solid-state forms, including hydrates, as it requires no sample preparation and can be automated for rapid data collection and analysis. azom.com The integration of such analytical techniques with robotic synthesis platforms will enable the rapid exploration of the vast compositional space of cadmium-containing hydrates.

Enhanced Integration of Experimental Methodologies with Advanced Computational Frameworks

The synergy between experimental work and computational modeling is a powerful paradigm in materials science. osti.govmdpi.com For cadmium dihydrates, this integrated approach can accelerate discovery and provide a deeper understanding of their fundamental properties.

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can predict the stability, electronic structure, and vibrational spectra of hypothetical this compound structures. mdpi.comunito.itmdpi.com These predictions can then guide experimental synthesis efforts. DFT, for example, can provide atomic-level insights into electronic structures and reaction mechanisms, while MD simulations can predict material behavior under various conditions. mdpi.com

This closed-loop approach, where experimental results are used to refine computational models and vice-versa, will be crucial for designing new this compound materials with desired properties. unito.it Such an integrated experimental-theoretical method is being developed for designing new metal hydride materials, which could be adapted for cadmium dihydrates. unito.it

Table 2: Computational and Experimental Synergy

Computational Method Experimental Validation Combined Insight
Density Functional Theory (DFT) X-ray Diffraction (XRD), Raman Spectroscopy Accurate structure determination and understanding of electronic properties. mdpi.comunito.it
Molecular Dynamics (MD) In-situ microscopy, Thermal analysis Insight into the dynamic processes of hydrate formation and dissociation. mdpi.commdpi.com
Crystal Structure Prediction High-throughput synthesis and characterization Accelerated discovery of new stable or metastable this compound phases. rsc.orgosti.gov

Fundamental Contributions to the Broader Field of Metal Hydrate Chemistry

Research into cadmium dihydrates can provide fundamental insights that are applicable to the broader field of metal hydrate chemistry. libretexts.orgacs.org The study of hydration and solvation of metal ions is essential for understanding their speciation and distribution in various systems. slu.se

Cadmium ions in aqueous solution are known to be present as free, hydrated cations or as complex species. mdpi.com Detailed studies of the structure and bonding in cadmium dihydrates can enhance our understanding of metal-water interactions. For example, the bonding character in hydrated metal ions can be inferred from the angles between the metal ion and the oxygen atoms in the first and second hydration shells. rsc.org

Furthermore, investigating the role of cadmium in influencing the structure and stability of hydrates can provide valuable data for developing general models of hydrate formation and dissociation. rsc.org Given that cadmium is a non-essential and potentially hazardous trace element, understanding its aquatic chemistry and interaction with water is also of significant environmental relevance. iwaponline.comnih.gov The insights gained from studying cadmium dihydrates can contribute to the development of more effective remediation technologies for cadmium pollution. mdpi.comresearchgate.net

Q & A

Q. Key Parameters :

  • Precursor purity (≥98% cadmium salts recommended ).
  • Temperature control during crystallization (e.g., 240°C for nanoplatelets ).
  • Ligand selection (e.g., oleylamine for stabilizing CdS quantum dots ).

Basic: Which characterization techniques are critical for determining the crystal structure of this compound complexes?

Methodological Answer:

  • Single-crystal XRD : Resolve lattice parameters (e.g., orthorhombic structure of cadmium acetate dihydrate: a = 8.690 Å, b = 11.920 Å, c = 8.100 Å ).
  • EPR/ESE spectroscopy : Analyze electronic structure and spin dynamics, especially for doped systems (e.g., Cu(II) in cadmium formate dihydrate ).
  • ICP-OES : Quantify cadmium content post-digestion (e.g., HNO₃/H₂O₂ digestion for soil/plant samples ).

Q. Example Data (Cadmium Acetate Dihydrate) :

TechniqueKey Findings
XRDDistorted square base-trigonal cap geometry with Cd–O bonds (2.294–2.597 Å)
EPRJahn-Teller distortion observed in Cu(II)-doped systems

Advanced: How can synthesis protocols be optimized for this compound-based nanomaterials (e.g., quantum dots)?

Methodological Answer:

  • Precursor ratios : Use a 1:1 molar ratio of cadmium acetate dihydrate to sulfur sources (e.g., thiourea) for CdS quantum dots .
  • Ligand engineering : Oleylamine and oleic acid enhance colloidal stability and control nanoparticle size .
  • Temperature gradients : Rapid heating to 240°C minimizes defect formation in CdSe/CdZnS nanoplatelets .

Q. Challenges :

  • Avoiding Ostwald ripening during crystallization.
  • Balancing reaction kinetics (e.g., 9-minute growth at 240°C ).

Advanced: How should researchers address contradictions in reported solubility data for this compound complexes?

Methodological Answer:

  • Gravimetric analysis : Measure solubility by mass difference after drying (e.g., sodium cadmium oxalate dihydrate solubility: 0.04 g/100 mL at 25°C ).
  • Temperature dependence : Note that solubility increases with temperature (e.g., +0.01 g/100 mL per 10°C rise ).
  • Validation : Cross-check with ICP-OES to confirm cadmium ion concentration in saturated solutions .

Q. Example Conflict Resolution :

  • Discrepancies in copper formate dihydrate solubility were linked to hydrate-to-anhydrous phase transitions above 55°C . Apply similar thermal profiling to cadmium systems.

Advanced: What mechanisms explain the antioxidant activity of sodium cadmium oxalate dihydrate?

Methodological Answer:

  • DPPH assay : Compare radical scavenging activity against standards (e.g., 84% scavenging at 100 µg/mL vs. 75% for ascorbic acid ).
  • Hydrogen bonding : Intra/intermolecular O–H···O bonds enhance electron donation to free radicals .
  • Concentration dependence : Linear correlation between activity and concentration (Table 1).

Q. Table 1: Antioxidant Activity of Sodium Cadmium Oxalate Dihydrate

Concentration (µg/mL)Scavenging Activity (%)
5072 ± 0.15
10084 ± 0.13

Basic: How is cadmium quantified in environmental or biological samples containing dihydrate complexes?

Methodological Answer:

  • Sample digestion : Use EPA Method 3050B (HNO₃/H₂O₂ digestion) to extract cadmium .
  • ICP-OES detection : Optimize wavelengths (e.g., Cd II 214.438 nm) with detection limits of 0.01 ppm .
  • Validation : Spike recovery tests (85–110%) to confirm accuracy .

Advanced: How do Jahn-Teller dynamics influence the electronic structure of transition metal-doped this compound complexes?

Methodological Answer:

  • EPR studies : Detect tetragonal distortion in Cu(II)-doped cadmium formate dihydrate, evidenced by g-factor anisotropy (g = 2.40, g = 2.08) .
  • ESEEM spectroscopy : Resolve hyperfine interactions between Cu(II) and surrounding ligands .
  • Computational modeling : Pair experimental data with DFT to predict distortion magnitudes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.